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molecular formula C15H15BrO B8403324 1-(3-Bromo-phenyl)-1-m-tolyl-ethanol

1-(3-Bromo-phenyl)-1-m-tolyl-ethanol

Cat. No. B8403324
M. Wt: 291.18 g/mol
InChI Key: NSVBDSOUPVJZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989449B2

Procedure details

In an analogous reaction sequence to that described for Building Block C, the reaction of 3-methyl phenylmagnesium bromide with 3-bromoacetophenone yielded the 1-(3-bromo-phenyl)-1-m-tolyl-ethanol which was used as crude material in the following elimination reaction with a catalytic amount of p-toluenesulfonic acid to yield the title compound (yield: 66% of theory) as a colourless oil. TLC: Rf: 0.83 (silica gel; heptane:ethyl acetate=4:1, UV, 254 nm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([Mg]Br)[CH:5]=[CH:6][CH:7]=1.[CH3:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([Br:19])[CH:14]=1)=[O:12]>>[Br:19][C:15]1[CH:14]=[C:13]([C:11]([C:6]2[CH:7]=[C:2]([CH3:1])[CH:3]=[CH:4][CH:5]=2)([OH:12])[CH3:10])[CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(C)(O)C=1C=C(C=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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